molecular formula C22H21ClN6O4S B2977856 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1285924-18-6

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2977856
CAS RN: 1285924-18-6
M. Wt: 500.96
InChI Key: CDXFERZBZOBVBS-UHFFFAOYSA-N
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Description

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

The computational and pharmacological potential of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has been explored for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds show promise in various pharmacological fields, highlighting their potential in drug discovery and development. For instance, specific derivatives demonstrated moderate inhibitory effects in assays related to tumor inhibition and exhibited good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (M. Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, synthesized from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and related compounds, exhibit significant antioxidant activity, showcasing the therapeutic potential of these compounds in oxidative stress-related conditions (K. Chkirate et al., 2019).

Herbicide Action and Environmental Impact

The study on chloroacetamide herbicides, including their mechanism of action and environmental impact, highlights the relevance of chemical derivatives in agricultural applications. These herbicides, such as alachlor and metazachlor, are utilized for controlling weeds in various crops, demonstrating the practical applications of chemical compounds in enhancing agricultural productivity (H. Weisshaar & P. Böger, 1989).

Anticancer Activity

The synthesis and characterization of oxadiazole and pyrazole derivatives have been investigated for their potential in cancer treatment. Some derivatives have shown promising cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents. This highlights the role of chemical compounds in the development of new therapies for cancer treatment (I. Yushyn et al., 2022).

Synthesis and Biological Evaluation

The synthesis of various derivatives, including those targeting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, underscores the importance of these compounds in the development of treatments for diseases such as Alzheimer's and inflammation-related conditions. This research demonstrates the ongoing exploration of chemical compounds for their potential therapeutic benefits (A. Rehman et al., 2013).

properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-14-7-4-12(5-8-14)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-13-6-9-16(32-2)15(23)10-13/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFERZBZOBVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide

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